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Compound of Interest

Compound Name: 5-Bromo-2-methoxypyrimidine

Cat. No.: B078064 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methoxypyrimidine is a valuable building block in medicinal chemistry and drug

discovery, serving as a key intermediate in the synthesis of a wide range of biologically active

compounds.[1] The synthesis from 5-bromo-2-chloropyrimidine is a classic example of a

nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom at the C2

position of the pyrimidine ring is displaced by a methoxide nucleophile. The C2 position is

particularly susceptible to nucleophilic attack because it is flanked by two electron-withdrawing

nitrogen atoms, which stabilize the anionic intermediate formed during the reaction.[2][3][4]

This protocol provides a detailed methodology for this transformation, yielding the desired

product in good purity and yield.

Reaction Scheme

The overall reaction is as follows:

5-bromo-2-chloropyrimidine + Sodium Methoxide → 5-Bromo-2-methoxypyrimidine +

Sodium Chloride
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The reaction proceeds via a two-step addition-elimination mechanism characteristic of

nucleophilic aromatic substitution.

Nucleophilic Attack: The methoxide ion (CH₃O⁻) acts as the nucleophile and attacks the

electron-deficient C2 carbon of the 5-bromo-2-chloropyrimidine ring. This step disrupts the

aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a

Meisenheimer complex.

Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the

elimination of the chloride ion (Cl⁻), which is a good leaving group. This results in the

formation of the final product, 5-Bromo-2-methoxypyrimidine.

The C2-chloro position is significantly more reactive towards nucleophiles than the C5-bromo

position in SNAr reactions.[5][6]

Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 5-Bromo-2-
methoxypyrimidine.[7]

Materials and Reagents

5-bromo-2-chloropyrimidine (C₄H₂BrClN₂)

Sodium methoxide (CH₃ONa)

Methanol (CH₃OH), anhydrous

Ethyl acetate (EtOAc)

Water (H₂O), deionized

Anhydrous sodium sulfate (Na₂SO₄)

Equipment

Round-bottom flask
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Reflux condenser

Magnetic stirrer and stir bar

Heating mantle or oil bath

Rotary evaporator

Separatory funnel

Standard laboratory glassware (beakers, graduated cylinders)

Filtration apparatus

Procedure

Reaction Setup: To a round-bottom flask containing methanol (15 mL), add 5-bromo-2-

chloropyrimidine (2.0 g, 10.34 mmol).

Addition of Reagent: To this solution, add sodium methoxide (2.16 g, 40 mmol) in portions.

Reaction: Stir the reaction mixture at 70 °C overnight. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Solvent Removal: Upon completion of the reaction, allow the mixture to cool to room

temperature. Remove the methanol using a rotary evaporator under reduced pressure.

Work-up and Extraction: Slowly add water (10 mL) to the resulting residue. Extract the

aqueous layer with ethyl acetate (3 x 300 mL).

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium

sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure

to yield the crude product.

Purification: The resulting solid can be further purified by recrystallization or flash column

chromatography if necessary to yield 5-Bromo-2-methoxypyrimidine as a yellow solid.[7]
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Data Presentation
The following table summarizes the quantitative data for the described protocol.[7]

Parameter Value Notes

Reactants

5-bromo-2-chloropyrimidine 2.0 g (10.34 mmol, 1.0 eq) Starting material

Sodium Methoxide (CH₃ONa) 2.16 g (40.0 mmol, ~3.9 eq) Nucleophile and base

Solvent

Methanol (CH₃OH) 15 mL Reaction solvent

Reaction Conditions

Temperature 70 °C

Reaction Time Overnight
Monitor by TLC/LC-MS for

completion

Results

Product Appearance Yellow Solid

Yield 1.17 g (60%) Reported yield

Melting Point 55.5-59.5 °C (lit.) [7]

Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
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Reactants

Products

5-bromo-2-chloropyrimidine

5-Bromo-2-methoxypyrimidine

  Methanol, 70°C

Sodium Methoxide (CH3ONa)

Sodium Chloride (NaCl)

Click to download full resolution via product page

Caption: Chemical reaction scheme for the synthesis.
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Reaction Phase

Work-up & Isolation

Final Product

Start Materials
(5-bromo-2-chloropyrimidine,
Sodium Methoxide, Methanol)

Combine and Heat
(70°C, Overnight)

Solvent Removal
(Rotary Evaporation)

Aqueous Work-up
(Add H2O, Extract with EtOAc)

Dry & Concentrate
(Dry over Na2SO4, Evaporate)

Pure Product
(5-Bromo-2-methoxypyrimidine)

Purify if needed
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Caption: Experimental workflow diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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